molecular formula C23H27N5O4 B11181860 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Cat. No.: B11181860
M. Wt: 437.5 g/mol
InChI Key: LCKBIOSBTNXEBZ-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a benzodioxole moiety with a piperazine ring and a quinazolinone derivative, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Piperazine Derivative Synthesis: The benzodioxole is then reacted with piperazine to form 1-(1,3-benzodioxol-5-ylmethyl)piperazine.

    Quinazolinone Derivative Formation: The final step involves the reaction of the piperazine derivative with 7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl acetamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antihypertensive Effects

Research indicates that derivatives of quinazoline, similar to the compound , exhibit antihypertensive activity. For instance, studies have demonstrated that certain quinazoline derivatives can effectively block α1-adrenergic receptors, which are involved in the regulation of blood pressure. These findings suggest that the compound may have similar therapeutic effects in managing hypertension .

Anticancer Properties

The compound's structural components suggest potential anticancer applications. Compounds with similar frameworks have been evaluated for their cytotoxic effects against various cancer cell lines. For example, derivatives have shown promising results as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal growth factor Receptor 2), which are critical targets in cancer therapy . The inhibition values (IC50) for these compounds range from 0.009 to 0.026 µM for EGFR .

Neuroprotective Effects

Given the presence of the piperazine ring and benzodioxole moiety, this compound may also exhibit neuroprotective properties. Piperazine derivatives are known to interact with neurotransmitter systems and could potentially be explored for treating neurological disorders .

Case Study 1: Antihypertensive Activity

In one study involving synthesized quinazoline derivatives similar to this compound, researchers tested their efficacy in vivo using albino rats. The results indicated that several derivatives exhibited significant antihypertensive activity comparable to established medications like prazosin .

Case Study 2: Anticancer Screening

Another research focused on evaluating various quinazoline-based compounds against lung cancer cell lines (A549). The study highlighted that certain derivatives demonstrated potent cytotoxicity and were effective in inhibiting tumor growth through targeted receptor inhibition .

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piribedil: A dopamine receptor agonist with a similar piperazine structure.

    Trivastal: Another compound with a benzodioxole moiety and piperazine ring.

Uniqueness

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

Biological Activity

The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a synthetic molecule that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H24N4O3\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{3}

It features a piperazine ring substituted with a benzodioxole moiety and a tetrahydroquinazoline derivative. This unique structure contributes to its biological activity.

1. Dopaminergic Activity

Research indicates that this compound acts as a dopaminergic agent, which is particularly relevant in the treatment of Parkinson's disease. Dopamine agonists are known to alleviate symptoms such as tremors and rigidity. The mechanism involves stimulating dopamine receptors in the brain, thus enhancing dopaminergic transmission .

2. Antioxidant Properties

Studies have shown that derivatives of this compound exhibit significant antioxidant activity. For instance, the DPPH assay demonstrated that it effectively scavenges free radicals, which could mitigate oxidative stress-related damage in cells .

3. Antimicrobial Effects

Preliminary investigations have indicated that the compound possesses antimicrobial properties. In vitro studies reported effective inhibition of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential candidate for developing new antibiotics .

Case Studies

Several studies have explored the biological effects of similar compounds:

Case Study 1: Parkinson's Disease Treatment
A clinical trial involving a related compound (piribedil) demonstrated significant improvements in motor functions among patients with Parkinson's disease. The study highlighted the efficacy of dopaminergic agents in reducing tremors and improving overall quality of life .

Case Study 2: Antioxidant Efficacy
In another study focused on antioxidant properties, compounds similar to this compound exhibited IC50 values comparable to established antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Dopamine Receptors: The piperazine moiety allows for effective binding to dopamine receptors, enhancing dopaminergic signaling.
  • Oxidative Stress Modulation: The presence of the benzodioxole structure contributes to its radical scavenging ability.

Properties

Molecular Formula

C23H27N5O4

Molecular Weight

437.5 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide

InChI

InChI=1S/C23H27N5O4/c1-15-8-18-17(19(29)9-15)11-24-23(25-18)26-22(30)13-28-6-4-27(5-7-28)12-16-2-3-20-21(10-16)32-14-31-20/h2-3,10-11,15H,4-9,12-14H2,1H3,(H,24,25,26,30)

InChI Key

LCKBIOSBTNXEBZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)NC(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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